molecular formula C5H8BrN3O2S B2518737 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide CAS No. 1946812-56-1

3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2518737
CAS No.: 1946812-56-1
M. Wt: 254.1
InChI Key: BXLBRFMEEYCBGQ-UHFFFAOYSA-N
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Description

3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound featuring a pyrazole ring substituted with bromine, ethyl, and sulfonamide groups. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties .

Preparation Methods

The synthesis of 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, followed by bromination and sulfonation reactions. One common method includes the use of a palladium-catalyzed coupling reaction under ambient pressure . Industrial production methods often employ eco-friendly catalysts such as Amberlyst-70, which offers a simple reaction workup and valuable attributes .

Chemical Reactions Analysis

Scientific Research Applications

3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide has diverse applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide can be compared with other pyrazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-Bromo-1-ethyl-1H-pyrazole-4-sulfonamide is a compound that belongs to the class of pyrazole sulfonamides, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₅H₈BrN₃O₂S
  • Molecular Weight : 238.11 g/mol

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. Studies indicate that pyrazole sulfonamides can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antiproliferative Effects : Research on similar pyrazole derivatives has demonstrated their potential as antiproliferative agents against cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds have been reported in various studies, showcasing their potency .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : Pyrazole sulfonamides act as enzyme inhibitors, particularly targeting enzymes involved in cell proliferation and inflammatory pathways. For instance, modifications to the pyrazole core have been shown to enhance blood-brain barrier permeability and improve efficacy in inhibiting N-myristoyltransferase (NMT), a target in treating human African trypanosomiasis .

In Vitro Studies

  • Antiproliferative Activity :
    • A series of pyrazole sulfonamide derivatives were synthesized and tested against U937 cells using the CellTiter-Glo Luminescent assay. The results indicated that certain derivatives exhibited significant antiproliferative activity without cytotoxic effects .
    • IC50 values varied among compounds, with some showing potent activity comparable to established chemotherapeutics.
  • Antimicrobial Efficacy :
    • Studies have demonstrated that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, revealing effective inhibition at low concentrations .

Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntiproliferativeU937 CellsVaries (specifics not provided)
AntimicrobialStaphylococcus aureus20 µg/mL
AntimicrobialEscherichia coli25 µg/mL

Conclusion and Future Directions

The biological activity of this compound highlights its potential as a therapeutic agent in treating infections and possibly cancer. Ongoing research is necessary to further elucidate its mechanisms, optimize its pharmacological properties, and explore its efficacy in vivo. Future studies should also focus on structure-activity relationships (SAR) to enhance its bioactivity while minimizing potential side effects.

Properties

IUPAC Name

3-bromo-1-ethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3O2S/c1-2-9-3-4(5(6)8-9)12(7,10)11/h3H,2H2,1H3,(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLBRFMEEYCBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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